4,5-Epoxycholestan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
834882-13-2 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(1S,2R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-9-10-21-19-11-16-27-24(29-27)23(28)13-15-26(27,5)22(19)12-14-25(20,21)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,23?,24?,25-,26-,27?/m1/s1 |
InChI Key |
AJIBEBUBGLMKAS-WPIAOCQFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC45[C@@]3(CCC(C4O5)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC(C4O5)O)C)C |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 4,5 Epoxycholestan 3 Ol
Epoxide Ring-Opening Reactions
The opening of the epoxide ring in 4,5-epoxycholestan-3-ol and its derivatives can be initiated by either acid or base catalysis, leading to a variety of products. These reactions are fundamental in the chemical transformation of steroids.
Acid-catalyzed rearrangements of 4,5-epoxycholestan-3-one, a close derivative of the titular compound, have been a subject of synthetic interest. For instance, the treatment of 4,5-epoxycholestan-3-one with acid can lead to the formation of 3β-acetoxycholestan-4-one. rsc.orgrsc.org This rearrangement highlights the influence of the epoxide and adjacent functional groups on the reaction's course.
The mechanism of acid-catalyzed epoxide opening generally involves protonation of the epoxide oxygen, followed by nucleophilic attack. In the case of unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon. libretexts.org The stereochemistry of the product is often trans-diaxial, resulting from backside attack by the nucleophile.
The epoxide ring in steroidal 4,5-epoxides is susceptible to attack by a range of nucleophiles. mdpi.com Under SN2 conditions, nucleophiles typically attack the less sterically hindered carbon of the epoxide. libretexts.orgshsbnu.net For example, the reaction of 5,6α-epoxycholestan-3β-ol (5,6α-EC) with nucleophiles like ethanolamine (B43304) and mercaptoethanol under catalytic conditions yields 6β-substituted-5α-cholestan-3β,5α-diols. nih.gov Interestingly, the 5,6β-EC diastereomer is unreactive under the same conditions, demonstrating a significant difference in reactivity. nih.gov
The reactivity of these epoxides can be enhanced by Lewis acids. For instance, the reaction of 5,6α-EC with nucleophiles showed a significant increase in yield in the presence of LiClO4 at elevated temperatures. nih.gov
| Epoxide | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 5,6α-EC | Ethanolamine | LiClO4, 79°C | 6β-(2-hydroxyethylamino)-5α-cholestan-3β,5α-diol | 25% |
| 5,6α-EC | Mercaptoethanol | LiClO4, 79°C | 6β-(2-hydroxyethylthio)-5α-cholestan-3β,5α-diol | 53% |
| 5,6β-EC | Ethanolamine/Mercaptoethanol | LiClO4, 79°C | No reaction | - |
The ring-opening of steroidal epoxides is characterized by high regioselectivity and stereospecificity. In acid-catalyzed reactions, the attack of the nucleophile generally occurs at the carbon atom that can best stabilize a positive charge, which is often the more substituted carbon. The stereochemistry of this process typically results in a trans-diaxial opening of the epoxide ring. nih.gov
For nucleophilic attack under SN2 conditions, the approach of the nucleophile is directed to the least sterically hindered carbon atom of the epoxide. shsbnu.net This leads to an inversion of configuration at the site of attack. The stereochemistry of the epoxide itself plays a crucial role. For example, the α-epoxide allows for backside attack by a nucleophile, whereas the β-epoxide can present significant steric hindrance to such an approach. canterbury.ac.nz
The regioselectivity can also be influenced by neighboring functional groups. For instance, intramolecular nucleophilic attack by a nearby hydroxyl group can lead to the formation of cyclic ethers, with the ring size being determined by the relative positions of the hydroxyl and epoxide groups. canterbury.ac.nz
Base-Catalyzed Reactions of Steroidal 4,5-Epoxides
Base-catalyzed reactions of steroidal 4,5-epoxides provide an alternative pathway for their transformation, often leading to different products than those obtained under acidic conditions. Strong bases can induce β-elimination reactions.
The reaction of steroidal epoxides with strong bases, such as lithium diethylamide (LDEA), can result in β-elimination to form β-hydroxy olefins. cdnsciencepub.comcdnsciencepub.com This reaction proceeds via the abstraction of a proton located syn to the epoxide oxygen. cdnsciencepub.comcdnsciencepub.com The regioselectivity of this elimination is therefore dependent on the stereochemical relationship between the epoxide oxygen and adjacent protons.
For example, in (4,5)β-epoxy steroids, the C-3β and C-6β hydrogens are on the same side as the epoxide oxygen. The predominant product is often the Δ³-olefin, which may be due to the greater accessibility of the C-3β hydrogen compared to the C-6β hydrogen. cdnsciencepub.com
| Starting Epoxide | Base | Major Product | Reference |
|---|---|---|---|
| (4,5)β-Epoxycholestane | LDEA | Cholest-3-en-5β-ol | cdnsciencepub.com |
| (4,5)α-Epoxycholestane | LDEA | Cholest-3-en-5α-ol and Cholest-5-en-4α-ol | cdnsciencepub.com |
The presence of polar substituents, such as a hydroxyl group, can influence the course of base-catalyzed reactions of steroidal epoxides. cdnsciencepub.comcdnsciencepub.com A C-3α hydroxyl group in a (4,5)α-epoxy steroid can prevent the β-elimination reaction from occurring at C-3 because there is no hydrogen at C-3 that is syn to the epoxide oxygen. cdnsciencepub.com
In some cases, a polar substituent can exert a directing influence on the regioselectivity of the elimination. This directing effect can complicate the synthetic utility of the reaction, as it may lead to a mixture of products or favor an otherwise minor reaction pathway. cdnsciencepub.com The application of this β-elimination reaction for the synthesis of specific hydroxy-substituted steroidal olefins is most effective in cases where a straightforward syn elimination occurs without competing directing effects from other polar groups in the molecule. cdnsciencepub.com
Transformations of the C-3 Hydroxyl Group of this compound
The hydroxyl group at the C-3 position of this compound is a key site for chemical modifications that can profoundly alter the molecule's reactivity and biological profile.
The derivatization of the C-3 hydroxyl group into esters, such as acetates and benzoates, has been shown to deactivate the molecule towards certain reactions. researchgate.net This effect is attributed to electronic factors, where the electron-withdrawing nature of the ester group reduces the nucleophilicity of the hydroxyl oxygen and can influence the reactivity of the nearby epoxide ring. researchgate.net
Enzymatic reactions also demonstrate the importance of the C-3 hydroxyl group. Lipases, for instance, can selectively acylate or deacylate the 3β-hydroxyl group. core.ac.uk The stereochemistry of the epoxide ring (α or β) influences which lipases are most effective. For example, Novozym 435 and lipase (B570770) AK efficiently acylate 5β,6β-epoxy-3β-hydroxysteroids, while Candida rugosa lipase is a good substrate for 5α,6α-epoxy-3β-hydroxysteroids. core.ac.uk This enzymatic selectivity allows for the separation of diastereomeric mixtures. core.ac.uk A mild and clean deacylation of the 3β-acetoxy group in the presence of the sensitive 5,6-epoxy moiety can be achieved using C. rugosa lipase-mediated hydrolysis. core.ac.uk
The reactivity of the epoxide ring itself is surprisingly low towards nucleophiles under non-catalytic conditions. nih.gov Studies have shown that both 5,6α- and 5,6β-epoxycholestan-3β-ol are unreactive towards nucleophiles like 2-mercaptoethanol, 2-aminoethanol, and guanine (B1146940) at room temperature and even at 37°C over 48 hours. nih.gov This is in stark contrast to the high reactivity of other epoxides like styrene (B11656) oxide. nih.gov However, under catalytic conditions, the 5,6α-epoxide can undergo ring-opening reactions. nih.gov
The following table summarizes the reactivity of the C-3 hydroxyl group in this compound with different reagents:
| Reagent/Catalyst | Reaction Type | Product(s) | Impact on Reactivity |
| Acetic Anhydride/Benzoic Anhydride | Esterification | 3β-Acetoxy/Benzoyloxy-4,5-epoxycholestane | Deactivation of the molecule towards certain reactions due to electronic factors. researchgate.net |
| Novozym 435 / Lipase AK | Enzymatic Acylation | 3β-Acyloxy-5β,6β-epoxycholestane | Selective for the β-epoxide, allowing for diastereomeric separation. core.ac.uk |
| Candida rugosa Lipase | Enzymatic Acylation | 3β-Acyloxy-5α,6α-epoxycholestane | Selective for the α-epoxide. core.ac.uk |
| Candida rugosa Lipase / Water | Enzymatic Hydrolysis | 4,5-Epoxycholestan-3β-ol | Mild deacylation without affecting the epoxide ring. core.ac.uk |
| 2-Mercaptoethanol, 2-Aminoethanol, Guanine | Nucleophilic Addition (non-catalytic) | No reaction | Demonstrates the low intrinsic reactivity of the epoxide ring. nih.gov |
Oxidation of the C-3 hydroxyl group of this compound leads to the formation of the corresponding ketone, 4,5-epoxycholestan-3-one. The α and β diastereomers of this ketone can be obtained by the epoxidation of cholest-4-en-3-one using hydrogen peroxide in a basic medium. researchgate.net The stereochemistry of the resulting epoxide is influenced by the reaction conditions and the reagents used. For instance, oxidation of Δ4-steroids with an allylic hydroxyl group at C-3 can yield α,β-unsaturated ketones and α,β-epoxy ketones. researchgate.net
The oxidation of the related compound, cholestane-3β,5α,6β-triol, with N-bromosuccinimide has been studied, highlighting the potential for selective oxidation in the cholestane (B1235564) framework. acs.org Furthermore, the oxidation of cholesterol and its derivatives is a complex process that can lead to a variety of cholesterol oxidation products (COPs), including epoxides and ketones. scielo.org.mxslu.se The formation of these products can be influenced by factors such as heat and light. scielo.org.mxslu.se
Characterization of the oxidation products is typically achieved using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is used to monitor reaction progress and for initial purification. nih.govresearchgate.net Column chromatography is employed for the separation and purification of products. scribd.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry are essential for the unambiguous structural elucidation of the resulting compounds. nih.govresearchgate.net X-ray crystallography provides definitive information on the stereochemistry and solid-state conformation of the molecules. researchgate.net
The table below details the oxidation of the C-3 hydroxyl group and the methods used for product characterization:
| Oxidizing Agent | Substrate | Product | Characterization Methods |
| Hydrogen Peroxide / Base | Cholest-4-en-3-one | 4,5-Epoxycholestan-3-one (α and β diastereomers) | X-ray Crystallography, NMR Spectroscopy. researchgate.net |
| Photooxygenation | Δ4-Steroidal olefins with C-3 allylic hydroxyl | α,β-Unsaturated ketone, α,β-Epoxy ketone | Not specified in the provided context. researchgate.net |
| N-Bromosuccinimide | Cholestane-3β,5α,6β-triol | Oxidized products | Not specified in the provided context. acs.org |
Theoretical and Experimental Investigations into Structure-Reactivity Relationships
The relationship between the structure of this compound and its reactivity is a subject of both experimental and theoretical investigation. The stereochemistry of the steroid nucleus, particularly the A/B ring junction, plays a crucial role in determining the outcome of reactions. researchgate.net
X-ray crystallographic studies of the α- and β-diastereomers of 4,5-epoxy-cholestan-3-one reveal significant conformational differences. researchgate.net The α-diastereomer exhibits a trans A/B ring junction, while the β-diastereomer has a cis A/B ring junction. researchgate.net These structural variations influence the accessibility of reagents to the functional groups and can dictate the stereochemical course of reactions. researchgate.net
Molecular modeling, low-temperature NMR, and X-ray crystallographic studies have been employed to understand the mechanisms of rearrangements in related steroidal systems. researchgate.net For instance, in certain rearrangements, neighboring group participation by a nitrogen atom has been proposed to occur via the formation of aziridinium (B1262131) ion intermediates. researchgate.net The conformation of the A-ring (chair vs. boat) is also a critical factor in the reactivity of these compounds. researchgate.net
The planarity of conjugated systems and the alignment of allylic C-H bonds are key factors in the susceptibility of sterols to oxidation. mdpi.com While this compound itself does not have a conjugated system in the A and B rings, the principles of how steroid structure influences radical reactions are relevant to understanding its stability and potential degradation pathways. mdpi.com
Treatment of epimeric 17β-acetoxy-4,5-epoxyandrostan-3β-ols with hydrogen bromide in glacial acetic acid leads to aromatization, forming 17β-acetoxy-4-methyloestra-1,3,5(10)-triene. rsc.org This reaction proceeds through a dienol-benzene pathway, and the presence of carbonyl groups at other positions on the steroid nucleus can influence the reaction outcome. rsc.org
Advanced Structural Characterization and Theoretical Analysis
Application of Advanced Spectroscopic Techniques for Structural Elucidation
A suite of advanced spectroscopic techniques is employed to unambiguously determine the structure of 4,5-epoxy steroids. Each method provides unique and complementary information, from atomic connectivity to absolute spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and conformation of 4,5-epoxy steroids. Both ¹H and ¹³C NMR provide critical data for differentiating between the α- and β-epoxide diastereomers.
Detailed analysis of ¹H and ¹³C NMR spectra allows for the full characterization of these epoxides. uc.pt For the related compounds 17β-acetoxy-4,5β-epoxyandrostane and 17β-acetoxy-4,5α-epoxyandrostane, distinctive chemical shifts for the protons and carbons in and around the A-ring are observed. researchgate.net Specifically, the chemical shifts of the H-4 proton and the C-19 methyl group are reliable indicators for identifying each diastereomer in a mixture. semanticscholar.org In the case of 4,5-epoxy-3-oxo steroids, the H-4 signal appears at approximately 3.02 ppm for the α-epoxide and 2.96 ppm for the β-epoxide, while the C-19 methyl signal is found at 1.05 ppm and 1.14 ppm, respectively. semanticscholar.org
Furthermore, ¹³C NMR data are considered diagnostic for the conformation of the A-ring in (4,5)α and (4,5)β epoxy steroids. cdnsciencepub.comcdnsciencepub.com The γ-gauche effect, an upfield shift for a carbon atom that is in close spatial proximity to a substituent three bonds away, is a key principle used for stereochemical assignments in cyclic systems. organicchemistrydata.org The presence or absence of such γ-interactions can help deduce the stereochemical relationships of substituents. organicchemistrydata.org
| Nucleus | Diastereomer | Characteristic Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| ¹H | α-epoxide (3-oxo) | ~3.02 (H-4) | semanticscholar.org |
| ¹H | β-epoxide (3-oxo) | ~2.96 (H-4) | semanticscholar.org |
| ¹³C | α-epoxide (3-oxo) | ~1.05 (C-19) | semanticscholar.org |
| ¹³C | β-epoxide (3-oxo) | ~1.14 (C-19) | semanticscholar.org |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to deduce the molecular formula of novel steroid compounds. For instance, the molecular formula of a related steroid, Lobocaline E, was determined to be C₂₂H₃₄O₃ based on the ion peak observed at m/z 369.2397 [M + Na]⁺ in its HRESIMS spectrum, which matched the calculated value of 369.2400. mdpi.com
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of molecules, providing unambiguous proof of relative and absolute configuration. d-nb.infospringernature.com This technique has been successfully applied to the diastereomers of the related compound 4,5-epoxy-cholestan-3-one.
The crystal structures of both the α- and β-diastereomers were determined, revealing key structural differences. researchgate.net The α-diastereomer features trans A/B, B/C, and C/D ring junctions, whereas the β-diastereomer has cis A/B, trans B/C, and trans C/D ring junctions. researchgate.net This difference in the A/B ring fusion is a direct consequence of the epoxide's stereochemistry. The analysis of X-ray data allows for the unambiguous differentiation between the α- and β-epoxides, which can be challenging to assign by other means like NOE effects in NMR. semanticscholar.org
| Compound | Crystal System | Unit Cell Dimensions | Ring Junctions | Reference |
|---|---|---|---|---|
| 4,5α-Epoxy-cholestan-3-one | Monoclinic | a = 11.6088(15) Å, b = 6.3272(8) Å, c = 16.164(2) Å; β = 94.040(11)° | A/B trans | researchgate.net |
| 4,5β-Epoxy-cholestan-3-one | Orthorhombic | a = 9.0542(4) Å, b = 10.6737(5) Å, c = 24.9723(9) Å | A/B cis | researchgate.net |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful, non-empirical tool for assigning the absolute configuration of chiral compounds, including epoxy steroids. benchchem.commsu.edu
The absolute configuration is determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known configuration. mdpi.com This method, often coupled with Time-Dependent Density Functional Theory (TDDFT), has been successfully used to assign the absolute configuration of various complex natural products. mdpi.com For example, the absolute configuration of a steroid was established when the Boltzmann-averaged ECD curve calculated for the (5S, 11R, 12R) enantiomer showed an excellent match with the experimental ECD spectrum. mdpi.com The spectrum of the opposite enantiomer shows a mirror-image curve, providing a high degree of confidence in the assignment. mdpi.com
Conformational Analysis of the Cholestane (B1235564) A-Ring in 4,5-Epoxy Steroids
The introduction of a rigid, strained three-membered epoxy ring at the 4,5-position significantly influences the conformation of the cholestane A-ring. The stereochemistry of the epoxide (α or β) dictates the resulting conformation.
In the case of 4,5α-epoxy-cholestan-3-one, X-ray crystallography studies revealed that the A-ring adopts a distorted half-chair conformation. semanticscholar.org This is a consequence of the trans-fusion between the A and B rings. researchgate.net Conversely, the 4,5β-epoxy isomer exhibits a cis-fused A/B ring system, which forces the A-ring into a different conformation to accommodate the steric strain. researchgate.net In general, most six-membered rings in cholestane derivatives adopt a chair conformation. iosrjournals.org However, the presence of an epoxy group can lead to deviations, such as a sofa conformation, due to the geometric constraints imposed by the oxirane ring. iosrjournals.org As noted previously, ¹³C NMR chemical shifts serve as a diagnostic tool for these conformational differences between the α and β epoxy steroids. cdnsciencepub.comcdnsciencepub.com
Computational Chemistry Approaches for Structural and Mechanistic Insights
Computational chemistry has become an indispensable tool for complementing experimental data and providing deeper insights into the structure and reactivity of complex molecules like 4,5-Epoxycholestan-3-ol.
Quantum mechanical (QM) calculations are particularly powerful. The "DP4+" protocol, which uses QM-NMR calculations, can be employed to determine the relative configuration of a molecule by comparing calculated NMR chemical shifts for all possible diastereomers with experimental data. mdpi.com This method often yields a high probability for the correct stereoisomer. mdpi.com
For determining absolute configuration, Time-Dependent Density Functional Theory (TDDFT) is widely used to calculate the theoretical Electronic Circular Dichroism (ECD) spectrum. mdpi.com The excellent match between the calculated spectrum of a specific enantiomer and the experimental spectrum allows for its unambiguous assignment. mdpi.com Theoretical calculations have also been used to determine the plausible mechanisms of reactions involving epoxyketones derived from steroids like cholestenone. researchgate.net These computational approaches provide a powerful synergy with spectroscopic methods, enabling a comprehensive structural and mechanistic understanding of 4,5-epoxy steroids.
Density Functional Theory (DFT) Calculations for Energetically Favorable Conformers
Density Functional Theory (DFT) has emerged as a powerful and accurate method for the conformational analysis of organic molecules. By solving the Schrödinger equation in an approximate manner, DFT allows for the calculation of the electronic energy and, therefore, the relative stability of different molecular geometries. A typical DFT study of the conformers of this compound would involve a systematic search of the conformational space, followed by geometry optimization of the identified unique conformers. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for obtaining reliable results.
The primary conformations of the A and B rings of the cholestane skeleton are of particular interest. In the parent cholestane, the A ring typically adopts a chair conformation. However, the fusion of the epoxide ring at the 4,5-position introduces significant strain, which can lead to distortions from the ideal chair geometry. The two possible stereoisomers of the epoxide, the α-epoxide (where the oxygen atom is on the same side of the ring system as the C10-methyl group) and the β-epoxide (where the oxygen atom is on the opposite side), will have distinct conformational preferences.
Furthermore, the orientation of the hydroxyl group at C3 (axial or equatorial) will also influence the stability of the conformers through steric and electronic interactions, including the possibility of intramolecular hydrogen bonding with the epoxide oxygen.
| Conformer of 4,5α-Epoxycholestan-3β-ol | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angles (Illustrative) |
| Chair (A-ring), Equatorial OH | 0.00 | C1-C2-C3-O: ~175° |
| Chair (A-ring), Axial OH | 1.20 | C1-C2-C3-O: ~55° |
| Twisted-Boat (A-ring), Equatorial OH | 3.50 | Varies |
This table is illustrative and intended to represent the type of data obtained from DFT calculations. Actual values would require a dedicated computational study.
The results of such calculations would reveal the most stable conformer and the energy barriers for interconversion between different conformers. This information is invaluable for understanding the molecule's behavior in solution and its interaction with biological targets.
Modeling of Reaction Transition States and Pathways
The epoxide ring in this compound is a key functional group that governs its reactivity. The ring can be opened under both acidic and basic/nucleophilic conditions, leading to a variety of products. The regioselectivity and stereoselectivity of these ring-opening reactions are of fundamental interest and can be rationalized through the modeling of reaction transition states and pathways using DFT.
A transition state is a high-energy species that represents the energy maximum along a reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. This, in turn, allows for the prediction of the reaction rate and the preferred reaction pathway among several possibilities.
Acid-Catalyzed Ring Opening:
In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile can attack either C4 or C5. The regioselectivity of this attack is governed by the stability of the resulting carbocation-like transition state. According to the Fürst-Plattner rule for the cleavage of epoxides in the steroid series, trans-diaxial opening is generally favored.
A computational study of the acid-catalyzed hydrolysis of this compound would involve modeling the protonated epoxide and the subsequent attack of a water molecule at both C4 and C5. The transition state for each pathway would be located, and their relative energies would determine the major product.
Nucleophilic Ring Opening:
Under basic or neutral conditions, a nucleophile can directly attack the epoxide ring. In this case, the reaction typically follows an SN2 mechanism, and the attack will occur at the less sterically hindered carbon atom. For the 4,5-epoxy cholestane system, steric hindrance from the steroid backbone, particularly the C10-methyl group, plays a significant role.
For instance, the reaction of this compound with a nucleophile like an azide (B81097) or a thiol can be modeled. The calculations would compare the activation energies for the attack at C4 versus C5 for both the α- and β-epoxide isomers.
The following table provides an illustrative example of the kind of data that would be obtained from a DFT study of the transition states for the ring-opening of 4,5α-Epoxycholestan-3β-ol with a generic nucleophile (Nu-).
| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) (Illustrative) | Key Bond Distances in Transition State (Å) (Illustrative) |
| Nucleophilic attack at C4 | 25.5 | Nu---C4: ~2.2, C4---O: ~2.0 |
| Nucleophilic attack at C5 | 28.0 | Nu---C5: ~2.3, C5---O: ~2.1 |
This table is illustrative. The actual values are highly dependent on the specific nucleophile, solvent, and level of theory used.
The results of these calculations provide a detailed, atomistic understanding of the reaction mechanism, explaining the observed product distribution and allowing for predictions of reactivity in related systems. Such theoretical insights are crucial for the rational design of synthetic routes and for understanding the metabolic fate of such compounds in biological systems.
Biochemical and Metabolic Significance of Steroidal Epoxides
Occurrence and Formation Pathways in Biological Systems
Steroidal epoxides are found in various animal tissues and biological membranes as trace components. avantiresearch.com Their formation is a result of the oxidation of sterols, which can occur through two primary mechanisms: enzymatic epoxidation and non-enzymatic autoxidation. researchgate.netavantiresearch.com
Enzymatic Epoxidation of Steroids
The enzymatic formation of steroidal epoxides is a highly specific process, often catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov For instance, the biosynthesis of lanosterol, a precursor to cholesterol, involves the epoxidation of squalene (B77637) to 2,3-oxidosqualene (B107256) by squalene epoxidase. libretexts.orgnews-medical.net This epoxide is then cyclized to form the characteristic four-ring steroid nucleus. libretexts.org While direct enzymatic epoxidation of the cholesterol backbone at the 5,6-position has been reported, it is a stereoselective process. nih.gov For example, a cytochrome P450 in the bovine adrenal cortex has been shown to stereoselectively produce 5,6α-epoxycholesterol. nih.govresearchgate.net
Enzymatic reactions involving steroids are diverse and include hydroxylation, epoxidation, and side-chain cleavage, among others. rsc.org These modifications are crucial for the synthesis of various steroid hormones and other bioactive molecules from cholesterol. rsc.orglibretexts.org
Non-Enzymatic and Autoxidation Pathways Leading to Sterol Epoxides
Sterol epoxides, such as the 5,6-epoxides of cholesterol, are major products of cholesterol autoxidation. nih.govnih.gov This non-enzymatic process is initiated by reactive oxygen species (ROS), including free radicals generated from the superoxide/hydrogen peroxide/hydroxyl radical system, as well as non-radical species like singlet oxygen. nih.govresearchgate.net The double bond at the 5,6-position of the cholesterol B-ring is susceptible to oxidation, leading to the formation of both 5α,6α- and 5β,6β-epoxycholesterol diastereomers. nih.govresearchgate.net This process can occur in tissues with high concentrations of oxygenated species. avantiresearch.com
The autoxidation of cholesterol is not limited to the formation of epoxides; other oxysterols like 7-ketocholesterol (B24107) and 7-hydroxycholesterols are also significant products. researchgate.netactamedica.org The formation of these various oxysterols highlights the susceptibility of cholesterol to non-enzymatic oxidation under conditions of oxidative stress. nih.gov
Role of Steroidal Epoxides in Biosynthetic and Metabolic Pathways (exemplified by cholesterol epoxides)
Cholesterol epoxides, specifically the 5,6-epoxides, serve as important intermediates in metabolic pathways. core.ac.uk They are not merely byproducts of oxidative damage but are actively metabolized by a series of enzymes. The formation of these epoxides from cholesterol, either enzymatically or through autoxidation, represents a branch point in cholesterol's metabolic fate. researchgate.netnih.gov
Once formed, these epoxides can be converted into other bioactive molecules. For example, cholesterol-5,6-epoxides can be hydrated to form cholestane-3β,5α,6β-triol. researchgate.netnih.gov This triol can then be further metabolized, indicating that the initial epoxidation is a key step in a larger metabolic cascade. nih.gov The 5,6α-epoxide, in particular, can undergo various conjugation reactions, leading to the formation of other bioactive compounds and highlighting a new metabolic branch on the cholesterol pathway. nih.gov
Enzymatic Transformations of Sterol Epoxides (e.g., Cholesterol 5,6-Epoxides)
The metabolic fate of sterol epoxides is largely determined by the action of specific enzymes that recognize and transform these molecules. These enzymatic transformations are often stereoselective, meaning they act preferentially on one diastereomer over the other.
Cholesterol-5,6-Epoxide Hydrolase Activity and Stereoselectivity
A key enzyme in the metabolism of cholesterol epoxides is cholesterol-5,6-epoxide hydrolase (ChEH). nih.gov This microsomal enzyme catalyzes the hydration of both 5,6α- and 5,6β-epoxycholesterol to a single product, cholestane-3β,5α,6β-triol. nih.govnih.gov The reaction is stereoselective, and the enzyme is crucial for the further metabolism of these epoxides. nih.gov The epoxide ring of cholesterol-5,6-epoxides is surprisingly stable and requires enzymatic catalysis for efficient hydrolysis in biological systems. researchgate.net ChEH is found in most mammalian tissues, with the liver being a particularly rich source. nih.gov
Substrate Specificity for Enzymes such as Acyl-CoA:Cholesterol Acyltransferases (ACATs), Cholesterol Sulfotransferase (SULT2B1b), and Glutathione (B108866) Transferase B
Beyond hydrolysis by ChEH, cholesterol epoxides can be substrates for other metabolic enzymes, often with a notable stereoselectivity.
Acyl-CoA:Cholesterol Acyltransferases (ACATs): These enzymes are responsible for the intracellular esterification of cholesterol. sci-hub.se Studies have shown that 5,6α-epoxycholesterol is a better substrate for ACATs than its 5,6β-EC counterpart. nih.gov ACATs catalyze the transfer of an acyl group from acyl-CoA to the 3β-hydroxyl group of the sterol. nih.gov The structure of the sterol side chain is a critical determinant for ACAT activity. sci-hub.se
Cholesterol Sulfotransferase (SULT2B1b): This enzyme catalyzes the sulfation of cholesterol and other sterols. frontiersin.org SULT2B1b exhibits stereoselectivity, with 5,6α-epoxycholesterol being a substrate while the 5,6β-epoxide is not. researchgate.net The resulting 3β-sulfated 5,6α-epoxycholesterol has been shown to have biological activity, such as antagonizing the liver X receptor (LXR) signaling pathway. researchgate.netnih.gov
Glutathione Transferase B: This enzyme is involved in the detoxification of various electrophilic compounds by conjugating them with glutathione. core.ac.uknih.gov Research has identified that 5α,6α-epoxycholestan-3β-ol (cholesterol α-oxide) is a specific substrate for rat liver glutathione transferase B, while the β-epoxide is not. nih.govcore.ac.uk This conjugation reaction represents another metabolic route for the α-epoxide. nih.gov
Cellular and Molecular Interactions of Steroidal Epoxides in In Vitro Systems
Steroidal epoxides, including 4,5-epoxycholestan-3-ol, are oxidized derivatives of cholesterol that engage in a variety of cellular and molecular interactions, influencing key intracellular processes and signaling pathways. ontosight.aicymitquimica.com In vitro studies have been instrumental in elucidating the specific roles these compounds play within the cell.
Modulation of Intracellular Processes by Sterol Epoxides
Sterol epoxides, such as cholesterol-5α,6α-epoxide (α-epoxide) and cholesterol-5β,6β-epoxide (β-epoxide), have been shown to modulate a range of intracellular events. nih.govchemsrc.com These compounds are formed from the oxidation of cholesterol and can influence cellular signaling, cholesterol metabolism, and cell fate. smolecule.comresearchgate.net
One of the key intracellular roles of sterol epoxides is their involvement in processes that can contribute to the development of atherosclerosis. For instance, both 7-ketocholesterol and cholesterol-5α,6α-epoxide have been demonstrated to promote the migration and proliferation of vascular smooth muscle cells (SMCs) in vitro. nih.govtmu.edu.tw These effects are mediated through the activation of signaling pathways involving the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and Akt. nih.govtmu.edu.tw Specifically, these oxysterols can induce EGFR phosphorylation, leading to the activation of downstream effectors like Akt and ERK, which in turn promote the expression and activity of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, enzymes involved in cell migration. nih.govtmu.edu.tw
Furthermore, certain steroidal epoxides have been investigated for their antiproliferative effects in cancer cell lines. For example, some synthetic 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have shown selective cytotoxic effects on tumor cells, with evidence suggesting the activation of apoptosis. mdpi.com In contrast, cholesterol-5,6-epoxides (5,6-EC) have been implicated in the mechanism of action of drugs like tamoxifen (B1202) in breast cancer cells, where their accumulation leads to cell differentiation and death. nih.gov This process involves the inhibition of cholesterol-5,6-epoxide hydrolase (ChEH), the enzyme responsible for metabolizing 5,6-EC to cholestane-3β,5α,6β-triol. researchgate.netnih.gov
The modulation of intracellular processes by sterol epoxides is also linked to their ability to influence cholesterol homeostasis. Cholesterol beta-epoxide has been shown to stimulate the accumulation of cellular sterols in macrophages, potentially impacting cholesterol balance within these cells. smolecule.com
Table 1: Effects of Sterol Epoxides on Intracellular Processes in In Vitro Systems
| Sterol Epoxide | Cell Type | Observed Effect | Signaling Pathway Involved |
|---|---|---|---|
| Cholesterol-5α,6α-epoxide | Vascular Smooth Muscle Cells | Promoted cell migration and proliferation. nih.govtmu.edu.tw | EGFR/PI3K/Akt, ERK, MMPs. nih.govtmu.edu.tw |
| 7-Ketocholesterol | Vascular Smooth Muscle Cells | Promoted cell migration and proliferation. nih.govtmu.edu.tw | EGFR/PI3K/Akt, ERK, MMPs. nih.govtmu.edu.tw |
| 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives | Breast Cancer Cell Line (MCF-7) | Selective cytotoxic effects, activation of apoptosis. mdpi.comresearchgate.net | Not fully elucidated. mdpi.com |
| Cholesterol-5,6-epoxides (α and β) | Breast Cancer Cells (MCF-7) | Accumulation leads to cell differentiation and death. nih.gov | Inhibition of Cholesterol-5,6-epoxide hydrolase (ChEH). nih.gov |
| Cholesterol beta-epoxide | J774 Macrophages | Stimulated accumulation of cellular sterols. smolecule.com | Not specified. smolecule.com |
Ligand Activity with Nuclear Receptors (e.g., Liver X Receptors)
Steroidal epoxides can act as ligands for nuclear receptors, which are transcription factors that regulate a wide array of physiological processes, including lipid metabolism and inflammation. wikipedia.orgwhiterose.ac.uk The Liver X Receptors (LXRs), comprising LXRα and LXRβ, are particularly important in this context as they function as "cholesterol sensors" in the body. wikipedia.orgmdpi.com
Several oxysterols, which are oxidized derivatives of cholesterol, have been identified as natural ligands for LXRs. mdpi.compnas.org These include 24(S),25-epoxycholesterol, which is a potent activator of both LXRα and LXRβ. pnas.orgpnas.org The interaction of these ligands with LXRs leads to the transcriptional regulation of genes involved in cholesterol efflux and transport. rug.nluhasselt.be
Interestingly, the introduction of an epoxide function at the 5,6 position of the sterol can influence LXR subtype selectivity. For example, 5,6-24(S),25-diepoxycholesterol has been shown to be an LXRα-selective ligand. pnas.org This compound binds and activates LXRα with an affinity similar to 24(S),25-epoxycholesterol, but it has a significantly lower affinity for and is a weak activator of LXRβ. pnas.org
Furthermore, 5α,6α-epoxycholesterol has been identified as a modulator of LXR activity with context-dependent agonist, antagonist, and inverse agonist effects. nih.gov It can bind directly to LXRα with high affinity and has been shown to induce the recruitment of cofactor peptides to both LXRα and LXRβ. nih.gov In some cellular systems, it can antagonize the expression of LXR-mediated genes, while in others, such as keratinocytes, it can induce the expression of LXR-responsive genes. nih.gov In MCF-7 breast cancer cells, 5α,6α-epoxy cholestanol (B8816890) induces triacylglycerol biosynthesis through its binding to LXRβ. caymanchem.com The sulfated form of 5,6α-EC has been found to be an antagonist of the LXR signaling pathway. nih.gov
The ability of various sterols and their oxidized forms, including epoxides, to activate LXRs has been evaluated in coactivator peptide recruitment assays. researchgate.net Such studies have confirmed that certain phytosterols, like sitosterol (B1666911) and campesterol, can activate LXRs. researchgate.net
Table 2: Ligand Activity of Steroidal Epoxides with Liver X Receptors (LXRs)
| Steroidal Epoxide | LXR Isoform(s) | Activity | Binding Affinity (Ki or EC50) |
|---|---|---|---|
| 24(S),25-Epoxycholesterol | LXRα and LXRβ | Potent activator. pnas.orgpnas.org | LXRα: Ki = 200 nM. pnas.org |
| 5,6–24(S),25-diEC | LXRα (selective) | Activator. pnas.org | LXRα: Ki = 390 nM; LXRβ: Ki = 1700 nM. pnas.org |
| 5α,6α-Epoxycholesterol | LXRα and LXRβ | Modulator (agonist, antagonist, inverse agonist). nih.gov | LXRα: EC50 = 76 nM (radioligand displacement). nih.gov |
| 5α,6α-epoxy Cholestanol | LXRβ | Agonist (induces triacylglycerol biosynthesis). caymanchem.com | Not specified. caymanchem.com |
| 3β-sulfate of 5,6α-EC | LXR | Antagonist. nih.gov | Not specified. nih.gov |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for isolating 4,5-Epoxycholestan-3-ol from complex mixtures, assessing its purity, and monitoring its chemical transformations. High-performance liquid chromatography and thin-layer chromatography are the most employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation, purification, and quantification of epoxycholesterols. The choice of stationary phase, mobile phase, and detector is critical for achieving adequate resolution from cholesterol and other isomeric oxysterols.
Normal-phase HPLC is frequently utilized for the separation of these compounds. A common setup involves a silica-based column, such as a cyano (CN) column, with a non-polar mobile phase. For instance, a mixture of hexane (B92381) and isopropanol (B130326) is effective for resolving various cholesterol oxides. researchgate.net The separation is based on the differential polarity of the analytes, with the more polar compounds having longer retention times.
Detection methods in HPLC for this compound must accommodate its lack of a strong chromophore. While a photodiode array (PDA) detector can be used, its sensitivity for this compound is limited. A more universal detector, such as a refractive index (RI) detector, is often employed. researchgate.net For enhanced sensitivity and specificity, especially for quantitative analysis in biological samples, HPLC is often coupled with mass spectrometry (LC-MS). lipidanalytical.comresearchgate.net
Table 1: Example HPLC Parameters for Oxysterol Separation
| Parameter | Description | Reference |
| Column | Nova Pak CN (4 µm, 300 x 3.9 mm) | researchgate.net |
| Mobile Phase | Hexane / Isopropanol (96:4, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | Photodiode Array (PDA) & Refractive Index (RI) | researchgate.net |
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. nih.govlibretexts.org It is particularly useful for qualitatively assessing the conversion of reactants to products.
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254) alongside spots of the starting material and a "co-spot" containing both the reaction mixture and the starting material. nih.govrochester.edu The plate is then developed in an appropriate solvent system, such as ethyl acetate (B1210297) (EtOAc). The disappearance of the spot corresponding to the starting epoxide and the appearance of a new, more polar spot for the product indicates the reaction's progress. nih.gov
Visualization of the spots on the TLC plate can be achieved by various methods. If the compounds are UV-active, they can be seen under a UV lamp. nih.gov For non-UV-active compounds like this compound, staining is required. A common visualization reagent is a spray of 50% methanolic sulfuric acid followed by heating, which chars the organic compounds and makes them visible as dark spots. nih.gov When working with radiolabeled compounds, autoradiography can be used to visualize the spots. nih.gov
The formation of the epoxide ring in this compound can result in different stereoisomers. Chiral chromatography is the definitive method for separating these enantiomers, which is crucial as different enantiomers can exhibit distinct biological activities. youtube.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. jackwestin.com
For steroidal compounds, polysaccharide-based CSPs are among the most effective and widely used. nih.gov These columns typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. youtube.com
Another class of CSPs suitable for steroid separation is based on cyclodextrins. These phases, often employing derivatized β- or γ-cyclodextrins, separate enantiomers based on inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. The selection of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions, is critical for optimizing the chiral recognition and achieving separation. nih.gov
Mass Spectrometry for Molecular Identification and Quantitative Analysis
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), is an indispensable tool for the structural elucidation and sensitive quantification of this compound. researchgate.netnih.gov
For GC-MS analysis, sterols are not sufficiently volatile and require chemical derivatization prior to analysis. A common derivatization procedure is trimethylsilylation, which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. researchgate.net This increases the volatility and thermal stability of the analyte. Electron ionization (EI) is a standard ionization technique used in GC-MS, which generates a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. For a related compound, cholestane-3β,5α,6β-triol, significant mass fragments have been reported at m/z 459, 384, 366, and 351 after derivatization. researchgate.net
Quantitative analysis is most reliably performed using the isotope-dilution method. nih.gov This involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) to the sample prior to extraction and analysis. The ratio of the signal from the endogenous analyte to the signal from the internal standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation and analysis. researchgate.netnih.gov Both GC-MS, often using selected ion monitoring (SIM), and LC-tandem MS (LC-MS/MS), using multiple reaction monitoring (MRM), are powerful platforms for these quantitative studies. lipidmaps.org
Table 2: Mass Spectrometry Data for a Related Derivatized Sterol
| Compound | Derivative | Ionization | Key Mass Fragments (m/z) | Reference |
| Cholestan-3-ol, (3β,5β)- | TMS Ether | EI | 460 (M+), 445, 370, 355, 215 | nist.gov |
| Cholestan-3-ol, (3β,5α)- | TMS Ether | EI | 460 (M+), 445, 370, 355, 215 | nist.gov |
Methodological Considerations for Sample Preparation and Analysis
The analysis of oxysterols is fraught with challenges, primarily the risk of artificial oxidation of the parent cholesterol during sample handling, which can lead to erroneously high measurements of the target analyte.
Sterols with double bonds are susceptible to non-enzymatic autoxidation, a free-radical mediated process that can generate various oxysterols, including epoxides. researchgate.netmdpi.com Therefore, rigorous precautions must be taken throughout the entire analytical procedure, from sample collection to final analysis, to prevent the formation of these artifacts.
Key strategies to minimize autoxidation include:
Addition of Antioxidants: The inclusion of antioxidants in the extraction solvents is a common and effective practice. Butylated hydroxytoluene (BHT) is widely used to scavenge peroxyl radicals, which are key intermediates in the autoxidation chain reaction. mdpi.com Other antioxidants like L-ascorbic acid can also be incorporated to scavenge oxygen. nih.gov
Use of Inert Atmosphere: Whenever possible, sample preparation steps such as saponification and extraction should be performed under an inert atmosphere, such as nitrogen or argon, to displace oxygen. researchgate.net
Protection from Light and Heat: Exposure to UV light and high temperatures can promote autoxidation. researchgate.net Samples should be handled in amber vials or vessels wrapped in aluminum foil and processed on ice or at reduced temperatures.
Minimizing Processing Time: The duration of sample workup should be kept to a minimum to reduce the time available for oxidation to occur. researchgate.net
Metal Chelation: The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that can catalyze oxidation reactions. mdpi.com
By implementing these strategies, the artifactual generation of this compound can be significantly suppressed, ensuring that the measured quantities accurately reflect the endogenous levels in the original sample. researchgate.net
Optimization of Elution Processes in Column Chromatography
The effective separation and purification of this compound from complex biological or synthetic mixtures using column chromatography is highly dependent on the careful optimization of the elution process. The primary goal of this optimization is to achieve baseline separation of the target analyte from other structurally similar compounds, such as cholesterol and other oxysterols, while ensuring a reasonable analysis time and minimal sample loss. The optimization strategy typically involves the selection of an appropriate stationary phase, most commonly silica gel, and the systematic adjustment of the mobile phase composition to control the retention and elution of the compounds.
The elution of analytes from a column is governed by the competition between the mobile phase and the analyte for the active sites on the stationary phase. For a polar stationary phase like silica gel, non-polar compounds have weaker interactions and are eluted first by non-polar mobile phases. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. This can be achieved through two main elution techniques: isocratic elution and gradient elution.
Isocratic Elution
In isocratic elution, the composition of the mobile phase remains constant throughout the separation. This method is simpler to implement but may not be suitable for complex mixtures with a wide range of polarities. For the separation of isomers of this compound, an optimized isocratic system has been reported. Flash column chromatography using neutral silica gel as the stationary phase and a mobile phase composed of ethyl acetate and hexane in a 1:2 volume-to-volume ratio has been successfully employed for the separation of cholesterol-5α,6α-epoxide and cholesterol-5β,6β-epoxide. rsc.org This specific solvent mixture provides the optimal polarity to differentiate between the two isomers, allowing for their effective separation.
Gradient Elution
Gradient elution involves systematically changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of a more polar solvent. This technique is particularly advantageous for separating complex mixtures containing compounds with a wide range of polarities, as it allows for the sequential elution of components with good resolution and in a shorter timeframe compared to isocratic elution.
A common approach for the purification of oxysterols, including this compound, from a lipid extract involves a step-gradient elution on a silica gel solid-phase extraction (SPE) cartridge. This method represents a simplified form of gradient elution where the solvent composition is changed in discrete steps. An optimized protocol for this separation involves the following steps:
Loading: The lipid extract is dissolved in a non-polar solvent like toluene (B28343) and loaded onto the pre-conditioned silica cartridge.
Elution of Non-polar Compounds: Less polar compounds, such as cholesteryl esters, are washed from the column using a non-polar solvent like hexane.
Elution of Cholesterol and Mono-hydroxy Sterols: The polarity of the mobile phase is slightly increased to elute cholesterol and other sterols with a single hydroxyl group. A mixture of 0.5% isopropanol in hexane has been found to be effective for this step. lipidmaps.org
Elution of Oxysterols: Finally, the polarity of the mobile phase is significantly increased to elute the more polar oxysterols, including this compound. A solvent mixture of 30% isopropanol in hexane is utilized for this final step, ensuring the recovery of the target analyte. lipidmaps.org
Another gradient elution strategy involves a more continuous change in solvent polarity. This can be achieved by starting with a non-polar solvent such as 100% n-hexane and gradually increasing the concentration of a more polar solvent like ethyl acetate. researchgate.net The specific gradient profile, i.e., the rate of change of the solvent composition, would be optimized based on the specific sample matrix and the desired separation resolution.
The choice between isocratic and gradient elution, as well as the specific solvent systems employed, is a critical aspect of method development for the analysis of this compound. The optimization of these parameters is essential for achieving accurate and reliable quantification of this compound in various matrices.
Table of Optimized Elution Conditions for this compound and Related Compounds
| Chromatographic Technique | Stationary Phase | Elution Mode | Mobile Phase Composition | Target Analytes |
| Flash Column Chromatography | Neutral Silica Gel | Isocratic | Ethyl acetate-Hexane (1:2 v/v) rsc.org | Cholesterol-5α,6α-epoxide, Cholesterol-5β,6β-epoxide |
| Solid-Phase Extraction (SPE) | Silica Gel | Step-Gradient | 1. Hexane (for cholesteryl esters)2. 0.5% Isopropanol in Hexane (for cholesterol) lipidmaps.org3. 30% Isopropanol in Hexane (for oxysterols) lipidmaps.org | Oxysterols (including this compound) |
| Column Chromatography | Silica Gel | Gradient | N-Hexane with increasing proportions of Ethyl Acetate researchgate.net | General separation of lipid fractions |
Future Directions and Emerging Research Avenues in 4,5 Epoxycholestan 3 Ol Research
Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Selectivity
The future of 4,5-Epoxycholestan-3-ol synthesis lies in the development of more efficient, selective, and environmentally benign methodologies. Current synthetic approaches often rely on traditional methods that can be multi-step and generate significant waste. The principles of green chemistry are increasingly being applied to steroid synthesis, and this trend is expected to heavily influence the future production of this compound and its derivatives. researchgate.net
Future research will likely focus on:
Biocatalytic and Microbial Transformations: The use of enzymes and whole-cell microbial systems offers a promising green alternative for the synthesis of steroidal compounds. nih.gov These methods can provide high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govnih.govscispace.comsemanticscholar.org The application of microwave-assisted techniques to the epoxidation of cholesterol and related sterols could significantly improve the efficiency of this compound synthesis.
Heterogeneous Catalysis: The development of solid-supported catalysts can simplify product purification and catalyst recycling, key aspects of green chemistry. Research into novel heterogeneous catalysts for the selective epoxidation of the C4-C5 double bond of cholesterol precursors is a promising area. researchgate.net
A comparative look at traditional versus potential green synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis | Future Green Synthesis |
| Catalysts | Homogeneous, often heavy metals | Heterogeneous, enzymatic, biocatalytic |
| Solvents | Often toxic and volatile organic solvents | Greener solvents, ionic liquids, or solvent-free conditions |
| Energy Input | Conventional heating | Microwave irradiation, ultrasound |
| Byproducts | Stoichiometric byproducts, significant waste | Minimal byproducts, atom-economical reactions |
| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |
Exploration of Unconventional Reactivity Patterns and Rearrangements
While the ring-opening of epoxides is a well-studied reaction, the specific reactivity of the sterically hindered and conformationally rigid 4,5-epoxy moiety in the cholestane (B1235564) framework presents opportunities for discovering novel chemical transformations. For instance, studies on the analogous cholesterol-5,6-epoxides have revealed surprising unreactivity towards nucleophiles in the absence of a catalyst, with the reactivity being highly dependent on the stereochemistry of the epoxide. nih.govresearchgate.net
Future investigations are anticipated to explore:
Acid-Catalyzed Rearrangements: The treatment of this compound with various Lewis and Brønsted acids could lead to interesting and potentially useful rearranged products. The rigid steroid backbone can direct these rearrangements in a highly selective manner, affording novel steroidal scaffolds.
Photochemical and Radical Reactions: The behavior of this compound under photochemical conditions or in the presence of radical initiators is an underexplored area. Such studies could reveal novel reaction pathways and products with unique biological activities.
Reactions with Organometallic Reagents: The reaction of this compound with a wider range of organometallic reagents, beyond simple Grignard or organolithium compounds, could provide access to a diverse array of C4- and C5-functionalized cholestane derivatives.
Advanced Mechanistic Investigations via Isotopic Labeling and Kinetic Studies
A deeper understanding of the reaction mechanisms involved in the formation and transformation of this compound is crucial for optimizing synthetic routes and elucidating its biological fate. Advanced analytical and computational techniques are poised to provide unprecedented insight into these processes.
Key areas for future mechanistic studies include:
Isotopic Labeling Studies: The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), will be instrumental in tracing the metabolic pathways of this compound in biological systems. isotope.comnih.goveurisotop.com Isotope labeling can also be used to elucidate the mechanisms of its chemical reactions, such as rearrangements and ring-openings.
Kinetic Analysis: Detailed kinetic studies of the formation and subsequent reactions of this compound can provide valuable information about reaction rates, activation energies, and the influence of catalysts and reaction conditions. mdpi.com This data is essential for optimizing synthetic protocols and for building accurate models of its biological activity.
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize experimental observations. nih.gov Computational studies will play an increasingly important role in understanding the intricate reaction mechanisms of steroidal epoxides.
Integration of Systems Biology and Omics Technologies for Comprehensive Biological Profiling
To fully comprehend the biological roles of this compound, a holistic approach that integrates various "omics" technologies is necessary. Systems biology provides a framework for understanding the complex interactions of this oxysterol within a biological system.
Future research in this area will likely involve:
Lipidomics: Advanced mass spectrometry-based lipidomics can be used to quantify the levels of this compound and other related oxysterols in various tissues and biological fluids. mdpi.comnih.gov This will help to establish its endogenous concentrations and how they are altered in different physiological and pathological states.
Proteomics and Metabolomics: By analyzing changes in the proteome and metabolome of cells or organisms upon exposure to this compound, researchers can identify its protein targets and the metabolic pathways it modulates.
Transcriptomics: DNA microarray and RNA-sequencing technologies can reveal changes in gene expression profiles in response to this compound, providing insights into the signaling pathways it activates or inhibits.
The integration of these omics datasets will be crucial for constructing a comprehensive picture of the biological functions of this compound.
Rational Design and Synthesis of Probes and Analogues for Biochemical Pathway Elucidation
To unravel the specific biochemical pathways in which this compound participates, the development of specialized molecular tools is essential. The rational design and synthesis of probes and analogues will enable researchers to identify its binding partners and track its movement and localization within cells.
Promising avenues for future research include:
Fluorescently Labeled Probes: The synthesis of this compound analogues bearing a fluorescent tag will allow for the visualization of its subcellular distribution and dynamics using advanced microscopy techniques. nih.gov
Affinity-Based Probes: The design of probes with a reactive group that can covalently bind to its protein targets will be a powerful tool for identifying its cellular receptors and interacting proteins. nih.gov
Structurally Modified Analogues: The synthesis of a library of this compound analogues with systematic modifications to the steroid skeleton and side chain will be crucial for structure-activity relationship (SAR) studies. This will help to identify the key structural features required for its biological activity and to develop more potent and selective modulators of its target pathways. The synthesis of cholestane-3,5,6-triol (B47416) stereoisomers from 4,5-epoxycholestane-3,6-diols has already demonstrated the utility of such compounds as probes for studying the biological functions of oxysterols. nih.gov
The table below summarizes the types of probes and analogues that will be instrumental in future research.
| Probe/Analogue Type | Purpose | Example Application |
| Fluorescently Labeled | Cellular imaging and localization studies | Tracking the uptake and subcellular distribution of the oxysterol in real-time. |
| Affinity-Based | Identification of protein binding partners | Covalently labeling and identifying cellular receptors or enzymes that interact with the oxysterol. |
| Structurally Modified | Structure-activity relationship (SAR) studies | Determining the key structural features necessary for biological activity. |
| Isotopically Labeled | Metabolic tracing and mechanistic studies | Following the metabolic fate of the oxysterol in vivo. |
Q & A
Q. How can researchers mitigate bias in interpreting the biological roles of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
